Dehydroalanine

概要

準備方法

2,3-ジデヒドロアラニンはいくつかの方法で合成できます。

セリンまたはシステインの脱水: この方法は、セリンから水またはシステインから硫化水素を酵素的に失わせることを伴います.

塩基触媒: 単純な塩基触媒は、酵素を必要とせずにセリンまたはシステインを2,3-ジデヒドロアラニンに変換できます.

システインのビスアルキル化-脱離: この方法は、システインをビスアルキル化してから脱離させて2,3-ジデヒドロアラニンに変換することを伴います.

化学反応の分析

2,3-ジデヒドロアラニンはさまざまな化学反応を起こします。

求電子反応: α,β-不飽和カルボニル基のため、求電子性があり、他のアミノ酸をアルキル化できます.

マイケル付加: システインなどの求核剤とのマイケル付加により、ランチオニンを形成できます.

加水分解: ピルビン酸に加水分解されます.

これらの反応で使用される一般的な試薬や条件には、触媒のための塩基と付加反応のための求核剤が含まれます。 生成される主な生成物には、ランチオニンとピルビン酸があります .

科学的研究の応用

2,3-ジデヒドロアラニンは、科学研究でいくつかの応用があります。

タンパク質工学: 糖化抗体やその他のタンパク質修飾の部位特異的合成に使用されます.

化学生物学: 複雑なプロテオーム中のデヒドロアミノ酸をマッピングして、生物学および疾患におけるその役割を理解するために使用されます.

抗菌性ペプチド: 抗菌作用を持つニシンなどのランチビオティックの成分です.

作用機序

2,3-ジデヒドロアラニンの作用機序は、求電子性であり、他のアミノ酸をアルキル化して、リシノアラニンなどの架橋を形成できることです . この活性は、抗菌性ペプチドやその他の生物活性化合物の形成に不可欠です .

6. 類似化合物の比較

2,3-ジデヒドロアラニンは、以下のような他のデヒドロアミノ酸に似ています。

2,3-ジデヒドロブチリン: スレオニンの脱水から形成されます.

3,5-ジヒドロ-5-メチルジエン-4H-イミダゾール-4-オン: 別の不飽和アラニン誘導体です.

2,3-ジデヒドロアラニンを際立たせているのは、微生物ペプチドにおけるその広範な発生と、タンパク質工学および抗菌研究におけるその重要な役割です .

類似化合物との比較

2,3-Didehydroalanine is similar to other dehydroamino acids such as:

2,3-Didehydrobutyrine: Formed from the dehydration of threonine.

3,5-Dihydro-5-methyldiene-4H-imidazol-4-one: Another unsaturated alanine derivative.

What sets 2,3-dithis compound apart is its widespread occurrence in microbial peptides and its significant role in protein engineering and antimicrobial research .

生物活性

Dehydroalanine (Dha) is a non-proteinogenic amino acid characterized by its unsaturated side chain. It has garnered attention in various fields of biological and chemical research due to its unique properties and versatile applications. This article explores the biological activities of this compound, highlighting its roles in antimicrobial activity, peptide synthesis, and its implications in mass spectrometry.

Overview of this compound

This compound is formed through the oxidative elimination of cysteine or selenocysteine residues in proteins. Its structure allows it to participate in various biochemical reactions, making it a valuable building block in peptide synthesis and a target for post-translational modifications.

1. Antimicrobial Properties

Recent studies have demonstrated that this compound-containing peptides exhibit significant antimicrobial activity. One notable example is the discovery of the antimicrobial peptide albopeptide, which contains contiguous Dha and dehydrobutyrine residues. This peptide shows narrow-spectrum activity against vancomycin-resistant Enterococcus faecium through a noncanonical NRPS pathway involving dehydration processes .

2. Peptide Synthesis and Functionalization

This compound serves as an essential precursor for synthesizing various unnatural amino acids and peptides. A recent study introduced a photocatalytic hydroarylation process targeting Dha, allowing for the functionalization of peptides under mild conditions. This method enables the incorporation of diverse aryl groups into peptide sequences, enhancing their potential therapeutic applications .

3. Mass Spectrometry Applications

The presence of this compound in peptides significantly influences their fragmentation patterns during mass spectrometry analysis. Peptides containing Dha exhibit enhanced cleavage at the N—Cα bond, generating c- and z-type ions that are critical for structural identification . This phenomenon, referred to as "the this compound effect," provides a unique method for localizing Dha residues within peptide chains.

Case Study 1: Antimicrobial Peptides

A study focused on the synthesis of peptides containing this compound revealed that certain sequences could effectively suppress the growth of fungi such as Aspergillus niger and Penicillium chrysogenum. The potent peptides synthesized showed promising results in inhibiting fungal activity, underscoring the potential of Dha in developing antifungal agents .

Case Study 2: Photocatalytic Functionalization

In another study, researchers utilized this compound in a photocatalytic process to create functionalized peptides. The ability to modify Dha-containing peptides using arylthianthrenium salts not only enhances their diversity but also facilitates large-scale synthesis, which is crucial for drug discovery .

Research Findings

- Synthesis Methods : this compound can be synthesized from cysteine derivatives through oxidative elimination processes, making it accessible for various applications .

- Biological Implications : The incorporation of Dha into peptide structures can lead to enhanced biological activities, including improved antimicrobial properties and selective binding interactions with biological targets .

- Environmental Considerations : The use of this compound in peptide synthesis aligns with environmentally friendly practices, promoting sustainable chemistry approaches in drug development and materials science .

特性

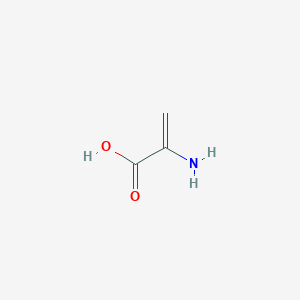

IUPAC Name |

2-aminoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBOJOOOTLPNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173131 | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-56-7, 28453-71-6 | |

| Record name | Dehydroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Didehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。